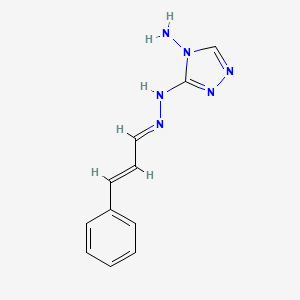![molecular formula C19H16N2O2 B3840100 N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B3840100.png)
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide
Vue d'ensemble
Description
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide, also known as MFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFB is a hydrazide derivative of biphenyl and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Applications De Recherche Scientifique
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide is not fully understood. However, it has been proposed that N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, leading to the inhibition of pro-inflammatory cytokine production and oxidative stress.
Biochemical and Physiological Effects:
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. Additionally, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide also has some limitations. It has low solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, the exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide. One potential direction is to investigate the potential therapeutic applications of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide in various diseases, such as cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and formulations of N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide may enhance its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-7-12-18(23-14)13-20-21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRHVDHTAHKRBB-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(5-methyl-2-furyl)methylene]-4-biphenylcarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



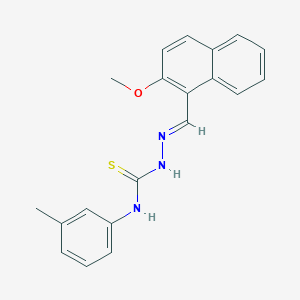
![1,1'-[(5-nitro-4,6-pyrimidinediyl)bis(imino-4,1-phenylene)]diethanone](/img/structure/B3840029.png)
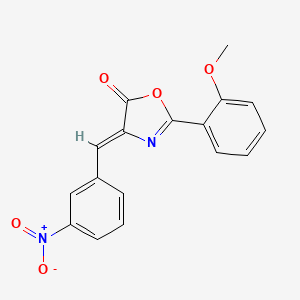
![5-nitro-2-furaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3840038.png)
![5,5'-[2-(4-methoxyphenyl)-1,1-ethenediyl]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B3840050.png)

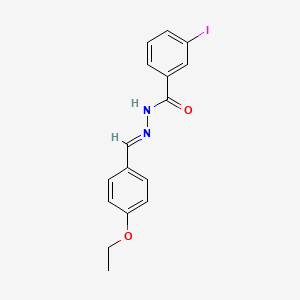
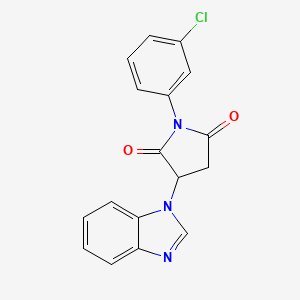
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B3840062.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3840063.png)


![N-(5-{2-[2-(4-ethoxy-3-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B3840092.png)
